molecular formula C3H5Cl3 B1619012 1,1,3-Trichloropropane CAS No. 20395-25-9

1,1,3-Trichloropropane

Cat. No. B1619012
CAS RN: 20395-25-9
M. Wt: 147.43 g/mol
InChI Key: URWHLZCXYCQNSY-UHFFFAOYSA-N
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Description

1,1,3-Trichloropropane is a chemical compound with the formula C3H5Cl3. It has a molecular weight of 147.431 . It is not found naturally in the environment and is exclusively a man-made chlorinated hydrocarbon .


Molecular Structure Analysis

The molecular structure of 1,1,3-Trichloropropane consists of three carbon atoms and five hydrogen atoms, with three chlorine atoms attached . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The characteristic pathway for degradation of halogenated aliphatic compounds like 1,1,3-Trichloropropane in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .


Physical And Chemical Properties Analysis

1,1,3-Trichloropropane is a colorless liquid with a chloroform-like odor . It has a molecular weight of 147.4, a boiling point of 314°F, a freezing point of 6°F, and a specific gravity of 1.39 .

Scientific Research Applications

1. Environmental Science: Groundwater Remediation

1,1,3-Trichloropropane (TCP) is a synthetic chemical that has been found in groundwater, soil, and soil vapor at industrial sites and in agricultural areas due to its historical use as a chemical intermediate and solvent, as well as its presence in some fumigant formulations .

Method of Application

The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . Density functional theory calculations were performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane (TCP) .

Results

The results showed that free energies of each species and reaction step are similar for all levels of theory . In all cases, the reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .

2. Atmospheric Science

1,1,3-Trichloropropane is used to study its reaction with OH regarding its potential atmospheric relevance .

Method of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results

The results or outcomes obtained from this application are not detailed in the source .

3. Environmental Science: Groundwater Remediation

1,2,3-Trichloropropane (TCP) is a synthetic chemical with known and suspected human health effects associated with exposure. In response to the identification of TCP in environmental media, several states in the United States (US) have set maximum contaminant levels (MCLs) for TCP in drinking water and guidance values for TCP in groundwater .

Method of Application

In situ chemical reduction (ISCR) and in situ bioremediation (ISB) have shown the most potential for TCP remediation. ISCR of TCP by zero-valent zinc (ZVZ) has been evaluated for several years through bench-scale testing, field-scale column testing, and a pilot-scale ZVZ injection program .

Results

While knowledge gaps remain for ISCR and ISB, results to date for these technologies are encouraging .

4. Industrial and Commercial Uses

Historically, TCP was used as a cleaning and manufacturing solvent, a paint and varnish remover, and a cleaning and degreasing agent .

Method of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results

The results or outcomes obtained from this application are not detailed in the source .

5. Environmental Science: Groundwater Remediation

1,2,3-Trichloropropane (TCP) is a synthetic chemical with known and suspected human health effects associated with exposure. In response to the identification of TCP in environmental media, several states in the United States (US) have set maximum contaminant levels (MCLs) for TCP in drinking water and guidance values for TCP in groundwater .

Method of Application

In situ chemical reduction (ISCR) and in situ bioremediation (ISB) have shown the most potential for TCP remediation. ISCR of TCP by zero-valent zinc (ZVZ) has been evaluated for several years through bench-scale testing, field-scale column testing, and a pilot-scale ZVZ injection program .

Results

While knowledge gaps remain for ISCR and ISB, results to date for these technologies are encouraging .

6. Industrial and Commercial Uses

Historically, TCP was used as a cleaning and manufacturing solvent, a paint and varnish remover, and a cleaning and degreasing agent .

Method of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results

The results or outcomes obtained from this application are not detailed in the source .

Safety And Hazards

1,1,3-Trichloropropane is toxic if inhaled and may cause cancer . It may also damage fertility and is harmful to aquatic life . Short-term exposure may cause eye and throat irritation, while long-term exposure has led to liver and kidney damage and reduced body weight in animal studies .

Future Directions

Among the many halocarbons of environmental concern, 1,1,3-Trichloropropane is an extreme case because of its very high toxicity and persistence . The current method for treating 1,1,3-Trichloropropane contaminated water supplies is adsorption on carbon-based filters, but a treatment process that degrades 1,1,3-Trichloropropane would be more desirable . While 1,1,3-Trichloropropane is recalcitrant to degradation by most pathways under most conditions, an energetically favorable pathway to complete dechlorination is available .

properties

IUPAC Name

1,1,3-trichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWHLZCXYCQNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174342
Record name Propane, 1,1,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trichloropropane

CAS RN

20395-25-9
Record name Propane, 1,1,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
JR SHELTON, LH LEE - The Journal of Organic Chemistry, 1958 - ACS Publications
The addition of hydrogen chloride to allylic chlorides was found to be extremely difficult under the conditions employed, except in the case of allyl chloride. 3, 3-Dichloropropene …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
II Kandror, RG Petrova, RK Freidlina - Bulletin of the Academy of Sciences …, 1973 - Springer
Conclusions 1. A system of two radical reactions was studied, namely the addition of thiols to 1-heptene and the reduction of 1,1,1,3-tetrachloropropane (TCP) by thiols in the presence …
ET Chukovskaya, MA Rozhkova… - Bulletin of the Academy of …, 1982 - Springer
Conclusions 1. Telomerization of methyl acrylate by 1,1,1,3-trichloropropane was carried out in cyclohexanol with initiation by Fe(CO) 5 , Mo(CO) 6 , and Mn 2 (CO) 10 . Competing …
JM Tanko, NK Suleman - Journal of the American Chemical …, 1994 - ACS Publications
The results reported herein demonstrate that the chemoselectivity (Sh2 ring opening vs abstraction of a cyclopropyl hydrogen) associated with the free radical chlorination of …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
RH Ewell, LM Welch - Journal of the American Chemical Society, 1941 - ACS Publications
An idea mentioned by Bichowsky in 1918 is extended into the following postulate. When the color of a compound deviates from that of its constituent ions, then this may be taken as an in…
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
AM Whaley, HW Davis - Journal of the American chemical society, 1951 - ACS Publications
In a recent review Neurath and Schwert1 have discussed the specificity requirements of syn-thetic substrates fortrypsin. L-Lysine ethyl ester (LyEE) which possesses the necessary …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
H Nishiyama, H Hosoya, BF Parker, J Arnold… - Chemical …, 2019 - pubs.rsc.org
A high-valent d0 niobium(V) complex, (α-diimine)NbCl3 (1), bearing a dianionic redox-active α-diimine ligand served as a catalyst for a hydrodehalogenation reaction of alkyl halides in …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… After its exposure to ultra-violet light (1 hr.) in a Pyrex vessel, 1 : 2-dibromo-1 : 1 : 3-trichloropropane (66%), bp 105-6/11 mm. (Found : C, 12.1 ; H, 1.0. C,H,Br,Cl, requires C, 11-8; H, l-…
Number of citations: 30 0-pubs-rsc-org.brum.beds.ac.uk
RG Petrova, RK Freidlina - Bulletin of the Academy of Sciences of the …, 1970 - Springer
Conclusions 1. In the presence of iron carbonyls or chlorides, alkanethiols and arylthiols selectively reduce a CCl 3 group in polychloroalkanes to a CHCl 2 group. By this method, 1,1,3-…
H Tsurugi, A Hayakawa, S Kando, Y Sugino… - Chemical …, 2015 - pubs.rsc.org
We developed a hydrodehalogenation reaction of polyhaloalkanes catalyzed by paddlewheel dimolybdenum complexes in combination with 1-methyl-3,6-bis(trimethylsilyl)-1,4-…
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk

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